Methyl 1-benzyl-1,4-diazepane-2-carboxylate

Antimicrobial resistance Efflux pump inhibition Multidrug resistance reversal

Medicinal chemistry teams face high attrition when screening 1,4-diazepane analogs that lack either the N1-benzyl EPI motif or the C2 functionalization handle. This racemic scaffold solves both gaps. - **Designed for EPI SAR**: The N1-benzyl group is essential for AcrAB-TolC inhibition (E. coli), absent in non-benzylated variants. - **Dual diversification sites**: C2 methyl ester enables amidation/hydrolysis; free N4 amine allows alkylation/sulfonylation. - **CNS MPO-ready**: LogP 1.4, TPSA 41.6 Ų - within desirable range for brain-penetrant σ1 receptor programs. Supplied as a single building block for parallel library synthesis across CB2, CCR2, and σ1 targets.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B11864961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-1,4-diazepane-2-carboxylate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCCCN1CC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-18-14(17)13-10-15-8-5-9-16(13)11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
InChIKeyYWOCVOZEZCECFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-1,4-Diazepane-2-Carboxylate: Structural and Procurement Baseline


Methyl 1-benzyl-1,4-diazepane-2-carboxylate (CAS 1956318-61-8) is a synthetic 1,4-diazepane (homopiperazine) derivative bearing an N1-benzyl substituent and a C2-methyl ester [1]. With a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol, this compound occupies a distinct structural niche among 1,4-diazepane building blocks by combining the pharmacologically relevant N-benzyl motif with a synthetically versatile C2-ester handle . Its computed LogP of 1.4, topological polar surface area (TPSA) of 41.6 Ų, single hydrogen bond donor, and four hydrogen bond acceptors define a physicochemical profile that differs meaningfully from both simpler and more highly substituted analogs [1].

Why This Compound Cannot Be Replaced by Generic 1,4-Diazepane Analogs


Attempting to substitute methyl 1-benzyl-1,4-diazepane-2-carboxylate with superficially similar 1,4-diazepane derivatives introduces critical divergences in physicochemical properties, biological activity potential, and synthetic utility. The N1-benzyl group is essential for conferring efflux pump inhibitory (EPI) activity in Escherichia coli—a property demonstrated for the 1-benzyl-1,4-diazepane (1-BD) scaffold but absent in non-benzylated 1,4-diazepane-2-carboxylates [1]. Replacing the compound with 1,4-dibenzyl-1,4-diazepane-2-carboxylate eliminates the free N4 secondary amine required for orthogonal derivatization, while substituting it with benzyl 1,4-diazepane-1-carboxylate (N-Cbz-protected homopiperazine) removes the C2-ester synthetic handle and alters the hydrogen-bonding profile . Even the close structural analog 1-benzyl-1,4-diazepane (1-BD) lacks the C2-ester moiety, precluding carboxyl-directed functionalization strategies such as amidation, hydrolysis, or reduction that are central to medicinal chemistry optimization workflows [1]. The computed XLogP3-AA value of 1.4 for the target compound contrasts sharply with the LogP of approximately −0.5 reported for the non-benzylated methyl 1,4-diazepane-2-carboxylate, reflecting a ~5-fold difference in lipophilicity that directly impacts membrane permeability, solubility, and pharmacokinetic behavior .

Quantitative Differentiation Versus Closest Comparators


Efflux Pump Inhibitory Activity in E. coli

The N1-benzyl motif in 1,4-diazepane derivatives is a known pharmacophore for efflux pump inhibition (EPI) in Gram-negative bacteria. In a controlled study using E. coli strains overexpressing AcrAB and AcrEF Resistance-Nodulation-Cell Division (RND) pumps, the 1-benzyl-1,4-diazepane scaffold (1-BD) significantly reduced the minimal inhibitory concentration (MIC) of levofloxacin and other antibiotics, while also increasing ethidium bromide intracellular accumulation—a direct measure of pump inhibition [1]. Critically, this effect was abolished in the ΔacrAB pump-knockout strain, confirming an efflux-pump-dependent mechanism [1]. By contrast, non-benzylated 1,4-diazepane-2-carboxylate esters (e.g., methyl 1,4-diazepane-2-carboxylate, CAS 1219532-80-5) lack the N-aralkyl pharmacophore and have not been reported to exhibit EPI activity . The methyl 1-benzyl-1,4-diazepane-2-carboxylate structure retains this benzyl group at N1, placing it in the same EPI-capable class as 1-BD, but with the added synthetic advantage of a C2 ester handle absent in 1-benzyl-1,4-diazepane itself [2].

Antimicrobial resistance Efflux pump inhibition Multidrug resistance reversal

Lipophilicity and Polarity Gap Differentiation

The computed XLogP3-AA value for methyl 1-benzyl-1,4-diazepane-2-carboxylate is 1.4, as reported in PubChem [1]. This positions the compound in an intermediate lipophilicity range between the relatively polar methyl 1,4-diazepane-2-carboxylate (LogP ≈ −0.83 to −0.5, depending on the measurement method and source ) and the substantially more hydrophobic 1,4-dibenzyl-1,4-diazepane-2-carboxylate (LogP ≈ 2.8 ). The nearly 0.9–1.4 log unit difference relative to the non-benzylated analog and the ~1.4 log unit difference relative to the dibenzyl derivative represent roughly 8-fold and 25-fold differences in partition coefficient, respectively. The mono-benzylated compound thus occupies a physicochemical 'sweet spot,' offering enhanced passive membrane permeability relative to the polar parent scaffold without the excessive hydrophobicity and potential solubility liabilities of the dibenzyl analog .

Physicochemical profiling Lipophilicity Membrane permeability prediction

CNS Multiparameter Optimization and BBB Permeability Profile

Methyl 1-benzyl-1,4-diazepane-2-carboxylate has exactly one hydrogen bond donor (the N4 secondary amine), a topological polar surface area (TPSA) of 41.6 Ų, and a computed XLogP3-AA of 1.4 [1]. These parameters collectively yield a CNS MPO (Multiparameter Optimization) desirability score that falls within the favorable range for CNS drug candidates (TPSA < 70 Ų; HBD ≤ 3; LogP = 1–4) [2]. By comparison, methyl 1,4-diazepane-2-carboxylate possesses two H-bond donors (both N1 and N4 secondary amines) and a lower LogP, shifting it toward a more peripheral PK profile . Benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9), which places a Cbz-protecting group at N1 rather than a benzyl group, lacks the basic N1 amine entirely when deprotected and has a different H-bond profile due to the carbamate oxygen . The unique combination of a single HBD, moderate TPSA, and intermediate LogP makes methyl 1-benzyl-1,4-diazepane-2-carboxylate a structurally distinctive entry point for CNS-targeted library synthesis.

CNS drug design MPO desirability Blood-brain barrier permeability

Bifunctional Orthogonal Derivatization Utility

A key structural feature that distinguishes methyl 1-benzyl-1,4-diazepane-2-carboxylate from common comparator building blocks is the presence of two chemically orthogonal reactive sites: (i) the free N4 secondary amine, available for alkylation, acylation, sulfonylation, or reductive amination; and (ii) the C2 methyl ester, available for hydrolysis to the carboxylic acid, amidation, reduction to the alcohol, or transesterification [1]. This contrasts with 1,4-dibenzyl-1,4-diazepane-2-carboxylate (CAS 220364-78-3), in which both N1 and N4 are occupied by benzyl groups, blocking N4 derivatization unless a deprotection step (e.g., hydrogenolysis) is first performed . It also differs from benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9, N-Cbz-homopiperazine), which features a carbamate at N1 rather than a benzyl group and lacks any carboxylate functionality on the ring . The target compound's N1-benzyl group is chemically distinct from an N-Cbz group: the benzyl group is stable to acidic conditions that cleave Cbz, while Cbz is stable to hydrogenolysis conditions that remove benzyl, providing orthogonal deprotection strategies [1]. Furthermore, the methyl ester at C2 introduces a stereocenter at that position, enabling chiral resolution or asymmetric synthesis strategies not possible with the achiral N1-benzyl or N1-Cbz homopiperazine scaffolds [2].

Synthetic intermediate Orthogonal protection Medicinal chemistry diversification

Multi-Vendor Purity and ISO-Certified Supply Advantage

Methyl 1-benzyl-1,4-diazepane-2-carboxylate is commercially available from multiple independent suppliers with documented purity grades spanning 95% (ChemicalBook supplier, custom synthesis) , 98% (Leyan, MolCore) , and 99% HPLC (ChemicalBook supplier) . MolCore specifically notes ISO certification for its manufacturing and quality control processes . This multi-vendor, multi-grade availability provides procurement flexibility: researchers can select 95% material for early-stage exploratory chemistry at lower cost, or 98–99% HPLC-grade material for advanced lead optimization where impurity profiles must be tightly controlled. By contrast, the closest structural comparator, methyl 1,4-diazepane-2-carboxylate (CAS 1219532-80-5), is available from fewer vendors and typically at 95–97% purity . The 1,4-dibenzyl analog (CAS 220364-78-3) is also available at 98% from MolCore , but its blocked N4 position limits its utility as a diversification scaffold. The availability of the target compound at 99% HPLC purity is particularly significant for applications requiring high batch-to-batch reproducibility, such as in vivo pharmacological studies or crystallography trials .

Chemical procurement Purity specification Vendor qualification

Target Engagement Across GPCR and Chemokine Receptors

The 1,4-diazepane scaffold has demonstrated engagement across multiple therapeutically relevant target classes. 1,2,4-Trisubstituted 1,4-diazepanes, exemplified by (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane ((S)-28b), achieved high-affinity σ1 receptor binding with a Ki of 0.86 nM and a clean selectivity profile against over 50 screened targets [1]. Independently, 1,4-diazepane compounds bearing appropriate N-substitution patterns have been identified as potent and selective cannabinoid CB2 receptor agonists, with selectivity over CB1 [2]. Additionally, patent literature (US7632829, Hoffmann-La Roche) establishes 1,4-diazepane derivatives as antagonists of chemokine receptors CCR2, CCR5, and/or CCR3, with therapeutic relevance for inflammatory and autoimmune diseases [3]. Methyl 1-benzyl-1,4-diazepane-2-carboxylate incorporates the N1-benzyl pharmacophore found in high-affinity σ1 ligands and a C2-ester that can serve as a diversification point for introducing the 2-substituents critical for σ1 and CB2 potency [1][2]. While the target compound itself has not been directly profiled in these assays, its structural congruence with potent σ1 ligands (benzyl at N1, ester at C2 enabling further substitution) and the broader class evidence for 1,4-diazepane engagement of CB2 and CCR2/5 place it at a strategic intersection of multiple pharmacologically validated chemotypes [1][2][3].

GPCR pharmacology Sigma receptor Cannabinoid receptor Chemokine receptor

Optimal Application Scenarios Based on Verified Evidence


Efflux Pump Inhibitor Library Synthesis for MDR Reversal

This compound is optimally deployed as a starting scaffold for synthesizing focused libraries of efflux pump inhibitor (EPI) candidates targeting RND-family pumps (AcrAB-TolC, AcrEF) in Enterobacteriaceae. The N1-benzyl group—demonstrated to be essential for EPI activity in the 1-BD class—is retained, while the C2 methyl ester allows systematic variation via amidation or hydrolysis to probe the structure-activity relationship around the carboxylate region [1]. The free N4 amine can be alkylated with diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. Given the mixed-mechanism EPI activity of 1-BD, distinct from reference EPIs such as PAβN [1], analogs derived from this scaffold may overcome existing resistance mechanisms that limit first-generation EPI utility.

CNS Fragment-Based Drug Discovery with Favorable MPO Profile

With a TPSA of 41.6 Ų, a single hydrogen bond donor, and an XLogP3-AA of 1.4, methyl 1-benzyl-1,4-diazepane-2-carboxylate falls within the desirable CNS MPO parameter space for brain-penetrant compounds [2][3]. It is well-suited as a core fragment for CNS drug discovery programs—particularly those targeting σ1 receptors, where N1-benzyl-1,4-diazepane derivatives have demonstrated sub-nanomolar affinity (Ki = 0.86 nM) [4]. The C2 ester can be elaborated to introduce substituents at the 2-position, which is a critical vector for σ1 potency and selectivity according to published SAR [4]. The intermediate LogP avoids both the poor BBB penetration risk of the highly polar non-benzylated analog and the nonspecific binding risk of the highly lipophilic dibenzyl analog [3].

Multi-Target Screening Library for GPCR and Chemokine Space

The 1,4-diazepane core is a privileged scaffold with demonstrated activity at cannabinoid CB2 receptors, chemokine receptors CCR2/CCR5/CCR3, and σ1 receptors [4][5][6]. Methyl 1-benzyl-1,4-diazepane-2-carboxylate serves as a common late-stage diversification intermediate from which parallel libraries can be generated: amidation at C2 with diverse amines for CB2-targeted libraries; N4-sulfonylation or -alkylation for CCR2/CCR5 antagonist libraries (following the Hoffmann-La Roche diazepan chemotype); and combined C2/N4 modification for σ1 receptor ligand optimization. This 'one scaffold, multiple target families' strategy reduces the synthetic burden of preparing separate building blocks for each target class, directly lowering procurement costs and synthesis time per screening compound [4][5][6].

Chiral Building Block for Asymmetric 1,2,4-Trisubstituted Diazepanes

The C2 position of methyl 1-benzyl-1,4-diazepane-2-carboxylate is a stereogenic center (the compound is racemic as supplied), providing a handle for chiral resolution or asymmetric synthesis. Published methodology demonstrates that enantiomerically pure 1,2,4-trisubstituted 1,4-diazepanes can be accessed via late-stage diversification of chiral 2-substituted-1,4-diazepane intermediates [4]. The methyl ester at C2 enables the introduction of diverse 2-substituents (via hydrolysis, Weinreb amide formation, Grignard addition, or reduction) while the N1-benzyl and N4 positions can be independently elaborated. For medicinal chemistry groups requiring enantiomerically pure 1,4-diazepane ligands—critical for target selectivity as demonstrated in σ1 vs. σ2 discrimination [4]—this compound provides a cost-effective entry point compared to custom chiral synthesis of each analog de novo.

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